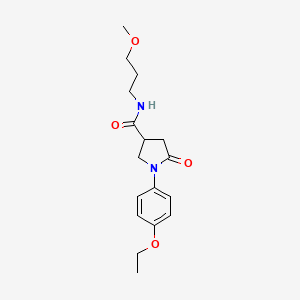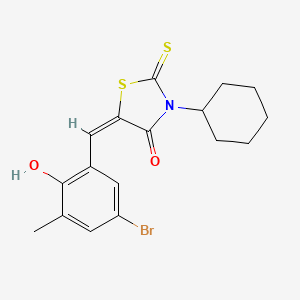![molecular formula C20H19N3O7 B11622913 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate is a complex organic compound featuring a pyran ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the pyran ring, followed by the introduction of the amino, cyano, and nitrophenyl groups. The final step involves the esterification of the carboxylate group with 2-[(2-methylacryloyl)oxy]ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the development of new drugs. The compound’s structural features may be optimized to enhance biological activity and selectivity against specific targets.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with specific properties, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the nitro group.
2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from similar compounds that lack this functional group.
Propiedades
Fórmula molecular |
C20H19N3O7 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H19N3O7/c1-11(2)19(24)28-8-9-29-20(25)16-12(3)30-18(22)15(10-21)17(16)13-4-6-14(7-5-13)23(26)27/h4-7,17H,1,8-9,22H2,2-3H3 |
Clave InChI |
SPJMOZVMXLENET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622835.png)
![2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11622836.png)
![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
![2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622876.png)
![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)
![5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B11622884.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622892.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)

